
Limonol
Descripción general
Descripción
Limonol is a natural product found in Citrus medica with data available.
Aplicaciones Científicas De Investigación
Forensic Science
Luminol is primarily known for its role in forensic investigations, where it is utilized to detect latent bloodstains that are invisible to the naked eye.
Key Applications:
- Blood Detection: Luminol reacts with iron in hemoglobin, producing a blue glow that indicates the presence of blood. This property allows forensic investigators to identify blood at crime scenes, even after it has been cleaned or painted over .
- Sensitivity and Specificity: Research shows that luminol is more sensitive than traditional reagents like phenolphthalein and o-tolidine. It can detect blood diluted to parts-per-million concentrations and has a lower false-negative rate compared to other tests .
- Multiple Testing: The unique reaction mechanism of luminol allows for repeated testing on the same sample without significant loss of sensitivity, which is not feasible with other methods .
Case Study:
A study evaluated luminol's efficacy in detecting blood on various surfaces treated with bleach or paint. Results indicated that while luminol was effective on carpeted surfaces, it struggled with painted or bleach-cleaned wood and tile .
Biomedical Research
Luminol's applications extend beyond forensic science into biomedical research, where it serves as a crucial tool for various assays.
Key Applications:
- Immunoassays: Luminol is employed in chemiluminescent immunoassays for detecting specific proteins and biomarkers in clinical diagnostics. Its high sensitivity makes it suitable for detecting low-abundance targets .
- Biosensors: Recent advancements have integrated luminol into biosensor technology, enhancing the detection capabilities of biomolecules in biological samples .
- Diagnostic Techniques: A novel method using a luminol-H2O2 system has been developed to detect Schistosoma mansoni eggs in fecal samples, demonstrating 100% sensitivity and 71% specificity .
Case Study:
In a clinical setting, luminol-based assays were utilized to monitor metabolic pathways and detect free radicals, showcasing its versatility in health diagnostics and research applications .
Environmental Monitoring
Luminol's chemiluminescent properties are also harnessed for environmental applications.
Key Applications:
- Detection of Contaminants: Luminol can be used to identify trace metals and organic pollutants in environmental samples through its sensitive detection capabilities .
- Biosensing: Its integration into biosensors allows for real-time monitoring of environmental changes and pollutant levels, contributing to ecological studies and assessments .
Data Summary
The following table summarizes key findings related to the applications of luminol across different fields:
Application Field | Key Uses | Sensitivity Level | Notes |
---|---|---|---|
Forensic Science | Blood detection | Parts-per-million | Effective on various surfaces |
Biomedical Research | Immunoassays, biosensors | High sensitivity | Useful for low-abundance targets |
Environmental Monitoring | Detection of pollutants | Very high | Real-time monitoring capabilities |
Análisis De Reacciones Químicas
Primary Oxidation Pathways
Luminol exists in aqueous solution as a monoanion (LH⁻) at pH 10.0, undergoing two distinct oxidation routes:
(a) One-Electron Oxidation
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LH⁻ reacts with hydroxyl radicals (HO- ) or other strong oxidants to form a diazasemiquinone radical (L- ⁻):
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L- ⁻ rapidly combines with superoxide (O₂- ⁻) to form luminol diazaquinone hydroperoxide (LOOH⁻):
(b) Two-Electron Oxidation
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Direct oxidation of LH⁻ by H₂O₂ yields diazaquinone (L):
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Diazaquinone reacts with hydroperoxide anions (HO₂⁻) to form LOOH⁻:
Key Intermediates and Decomposition
LOOH⁻ decomposes via a tricyclic endoperoxide transition state, releasing nitrogen gas (N₂) and forming the excited-state 3-aminophthalate dianion (AP²⁻):
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AP²⁻* relaxes to its ground state, emitting light at 425 nm (blue-violet) .
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The quantum yield is high (~0.01–0.1), making the reaction analytically sensitive .
Catalytic Mechanisms
Catalyst | Role in Reaction | Optimal pH | Light Intensity Enhancement |
---|---|---|---|
Iron (Fe²⁺/Fe³⁺) | Generates hydroxyl radicals via Fenton reaction; stabilizes intermediates | 8–11 | 10–100× |
Cobalt (Co²⁺) | Forms Co-peroxide complexes to accelerate LH⁻ oxidation | 8–9 | 50× |
Horseradish peroxidase (HRP) | Oxidizes luminol via enzyme-substrate interactions in mild conditions | 7–9 | 200× |
Copper (Cu²⁺) | Facilitates H₂O₂ decomposition into reactive oxygen species (ROS) | 10–11 | 20× |
Reaction Conditions and Modifiers
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pH Dependence :
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Solvent Effects :
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Oxidant Alternatives :
Kinetic and Thermodynamic Parameters
Reaction Step | Rate Constant (dm³ mol⁻¹ s⁻¹) | Activation Energy (kJ/mol) |
---|---|---|
LH⁻ + HO- → L- ⁻ + H₂O | 15–20 | |
L- ⁻ + O₂- ⁻ → LOOH⁻ | 10–15 | |
LOOH⁻ → AP²⁻* + N₂ | 30–40 |
Mechanistic Insights from Computational Studies
Recent theoretical models propose a stepwise single-electron transfer (SET) mechanism during LOOH⁻ decomposition :
Q & A
Basic Research Questions
Q. What experimental methods are recommended for characterizing Limonol’s structural purity in laboratory settings?
- Methodological Answer : To confirm structural purity, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze functional groups and stereochemistry. High-performance liquid chromatography (HPLC) with a polar stationary phase can assess purity by detecting impurities. Mass spectrometry (MS) should be used to verify molecular weight. For crystalline samples, X-ray diffraction (XRD) provides definitive structural confirmation. Ensure solvents are rigorously dried to avoid degradation, as this compound contains ester and hydroxyl groups susceptible to hydrolysis .
Q. How can researchers determine this compound’s solubility profile for in vitro bioactivity assays?
- Methodological Answer : Conduct solubility tests in solvents like DMSO, ethanol, and aqueous buffers (pH 4–8) using UV-Vis spectrophotometry to quantify saturation points. Dynamic light scattering (DLS) can detect aggregation in aqueous media. Pre-saturate solvents with this compound under agitation (e.g., 24 hours at 25°C) and filter (0.22 µm) to remove undissolved particles. Report solvent purity and storage conditions, as oxidation may alter solubility .
Q. What protocols are used to isolate this compound from natural sources like Citrus medica?
- Methodological Answer : Use steam distillation or Soxhlet extraction with hexane/ethyl acetate (3:1) to separate volatile components. Fractionate the crude extract via column chromatography (silica gel, gradient elution with hexane:ethyl acetate). Confirm this compound identity in collected fractions using thin-layer chromatography (TLC) with vanillin-sulfuric acid staining. Optimize yields by varying extraction times and solvent ratios, and validate with gas chromatography (GC-MS) .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data on this compound’s antioxidant efficacy across different in vitro models?
- Methodological Answer : Systematically compare assay conditions (e.g., DPPH vs. ABTS assays, pH, and temperature). Include positive controls (e.g., ascorbic acid) and standardize this compound concentrations. Perform dose-response curves and calculate IC₅₀ values with nonlinear regression. Use multivariate analysis to identify confounding variables (e.g., solvent interference, light exposure). Replicate experiments in triplicate across independent labs to assess reproducibility .
Q. What strategies can mitigate batch-to-batch variability in this compound synthesis for pharmacological studies?
- Methodological Answer : Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) like reaction temperature, catalyst loading, and purification steps. Use design-of-experiments (DoE) to optimize synthesis conditions. Characterize each batch with NMR, HPLC, and MS, and archive samples for retrospective analysis. Establish acceptance criteria (e.g., ≥95% purity) and document deviations in a batch record .
Q. How can computational modeling enhance the understanding of this compound’s mechanism of action in cancer cell lines?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict this compound’s binding affinity to targets like NF-κB or PI3K. Validate with molecular dynamics (MD) simulations (GROMACS) to assess stability over 100 ns. Correlate in silico findings with in vitro assays (e.g., Western blot for protein expression). Use cheminformatics tools (e.g., SwissADME) to predict pharmacokinetic properties and guide experimental prioritization .
Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity data in this compound-treated cell cultures?
- Methodological Answer : Apply nonlinear regression (e.g., log-logistic model) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Assess synergism in combination therapies via the Chou-Talalay method (combination index). Report confidence intervals and effect sizes, and validate assumptions (e.g., normality with Shapiro-Wilk tests). Open-source tools like R (drc package) or GraphPad Prism are recommended .
Q. Data Contradiction and Reproducibility
Q. How can researchers address discrepancies in this compound’s reported pharmacokinetic parameters between rodent and human models?
- Methodological Answer : Conduct species-specific physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences (e.g., CYP450 isoforms). Validate with crossover studies using humanized liver mice. Measure plasma concentrations via LC-MS/MS at multiple timepoints and adjust for protein binding differences. Publish raw data and modeling scripts to enable third-party verification .
Q. Tables for Methodological Reference
Analytical Technique | Purpose | Key Parameters | Considerations |
---|---|---|---|
NMR Spectroscopy | Structural confirmation | Chemical shifts, coupling constants | Use deuterated solvents; avoid moisture |
HPLC | Purity assessment | Retention time, peak area/% | Optimize mobile phase for resolution |
GC-MS | Volatile compound analysis | Mass-to-charge ratio (m/z) | Derivatize if low volatility |
LC-MS/MS | Pharmacokinetic quantification | Multiple reaction monitoring (MRM) | Internal standards required for accuracy |
Propiedades
IUPAC Name |
19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,17-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O8/c1-22(2)15-9-16(27)24(4)14(25(15)12-31-18(28)10-17(25)33-22)5-7-23(3)19(13-6-8-30-11-13)32-21(29)20-26(23,24)34-20/h6,8,11,14-17,19-20,27H,5,7,9-10,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIURKZEANVFML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258-86-2 | |
Record name | EPILIMONOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314323 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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